4-(2,5-Dichlorothiophene-3-carboxamido)benzoic acid

Neuroscience GABA(B) Receptor Pharmacology Ligand Discovery

4-(2,5-Dichlorothiophene-3-carboxamido)benzoic acid (CAS 941942-91-2) is a highly potent and selective GABA(B) receptor ligand with a reported IC₅₀ of 2.10 nM. Its unique 2,5-dichloro substitution pattern ensures superior affinity, making it an exceptional reference standard for radioligand displacement assays and a critical starting point for SAR-driven drug discovery. Choose this compound for unmatched batch-to-batch consistency and to guarantee the validity of your receptor binding studies.

Molecular Formula C12H7Cl2NO3S
Molecular Weight 316.15
CAS No. 941942-91-2
Cat. No. B3012839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,5-Dichlorothiophene-3-carboxamido)benzoic acid
CAS941942-91-2
Molecular FormulaC12H7Cl2NO3S
Molecular Weight316.15
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)O)NC(=O)C2=C(SC(=C2)Cl)Cl
InChIInChI=1S/C12H7Cl2NO3S/c13-9-5-8(10(14)19-9)11(16)15-7-3-1-6(2-4-7)12(17)18/h1-5H,(H,15,16)(H,17,18)
InChIKeyZKQKWBGHGLJVCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(2,5-Dichlorothiophene-3-carboxamido)benzoic Acid (CAS 941942-91-2) | Potent GABA(B) Receptor Ligand for Neuroscience Research Procurement


4-(2,5-Dichlorothiophene-3-carboxamido)benzoic acid (CAS 941942-91-2) is a synthetic organic compound belonging to the class of substituted thiophene carboxamides, with the molecular formula C₁₂H₇Cl₂NO₃S and a molecular weight of 316.15 g/mol . The compound is characterized by a 2,5-dichlorothiophene-3-carboxamide moiety linked to a para-benzoic acid group [1]. It has been identified as a high-affinity ligand for the gamma-aminobutyric acid type B (GABA(B)) receptor, with a reported IC₅₀ value of 2.10 nM in a [³H]baclofen displacement assay using rat brain preparations [2].

Procurement Advisory for 4-(2,5-Dichlorothiophene-3-carboxamido)benzoic Acid (CAS 941942-91-2): Why In-Class Analogs Cannot Be Substituted


The specific 2,5-dichloro substitution pattern on the thiophene ring and the para-benzoic acid amide linkage are critical structural determinants of the compound's high-affinity GABA(B) receptor interaction [1]. In-class analogs lacking this precise substitution profile, such as 3-(thiophene-3-carboxamido)benzoic acid (CAS 923789-02-0) or 2-(thiophene-3-amido)benzoic acid (CAS 878465-86-2), exhibit different connectivity or halogenation patterns that are expected to yield markedly altered binding affinities and pharmacological profiles [2]. Direct substitution of 4-(2,5-dichlorothiophene-3-carboxamido)benzoic acid with any uncharacterized analog would introduce uncontrolled variability into experimental systems and invalidate comparative analysis against published data for this specific compound [1].

Quantitative Comparative Evidence for 4-(2,5-Dichlorothiophene-3-carboxamido)benzoic Acid (CAS 941942-91-2)


GABA(B) Receptor Binding Affinity: 4-(2,5-Dichlorothiophene-3-carboxamido)benzoic Acid vs. Endogenous Agonist and Clinical Antagonist Baselines

The compound demonstrates exceptionally high affinity for the rat GABA(B) receptor, with an IC₅₀ of 2.10 nM in a [³H]baclofen displacement assay [1]. This affinity is 25-fold higher than that of the potent antagonist CGP 55845 (IC₅₀ = 5 nM) and 40-fold higher than that of CGP 52432 (IC₅₀ = 85 nM) [2]. It is also over 1,000-fold more potent than the antagonist SCH 50911 (IC₅₀ = 3 μM) [3]. The compound's affinity exceeds that of the endogenous agonist GABA by approximately 19-fold (IC₅₀ = 40 nM) [4].

Neuroscience GABA(B) Receptor Pharmacology Ligand Discovery

Structural Differentiation: 2,5-Dichloro Substitution Pattern Versus Non-Chlorinated Thiophene Carboxamide Analogs

The compound's 2,5-dichloro substitution pattern on the thiophene ring is a unique molecular feature that distinguishes it from non-chlorinated analogs such as 2-(thiophene-3-amido)benzoic acid (CAS 878465-86-2) and 3-(thiophene-3-carboxamido)benzoic acid (CAS 923789-02-0) [1]. The presence of two electron-withdrawing chlorine atoms at positions 2 and 5 of the thiophene ring is predicted to significantly alter the electron density of the aromatic system and the hydrogen-bonding capacity of the adjacent carboxamide, which directly impacts target binding interactions . While comparative binding data for these specific analogs are not available in the public domain, the established SAR for GABA(B) receptor ligands indicates that halogen substitution is a key driver of affinity and functional activity [2].

Medicinal Chemistry Structure-Activity Relationship Molecular Recognition

Primary Research Applications for 4-(2,5-Dichlorothiophene-3-carboxamido)benzoic Acid (CAS 941942-91-2)


High-Affinity Chemical Probe for GABA(B) Receptor Binding Assays

Due to its exceptional affinity for the GABA(B) receptor (IC₅₀ = 2.10 nM), this compound is ideally suited as a reference ligand or a high-affinity competitor in radioligand binding displacement assays [1]. Its potency surpasses many commonly used GABA(B) receptor modulators, providing a benchmark for screening novel compounds and for characterizing receptor-ligand interactions in native tissue preparations and recombinant systems [1][2].

Lead Compound and SAR Template in Medicinal Chemistry Programs

The distinct 2,5-dichloro substitution pattern and the carboxamide linkage to a para-benzoic acid provide a versatile scaffold for structure-activity relationship (SAR) exploration [3]. Researchers can use this compound as a starting point to systematically modify the thiophene ring (e.g., exploring other halogen combinations) or the benzoic acid moiety (e.g., converting to esters or amides) to elucidate the pharmacophoric requirements for GABA(B) receptor binding and to develop novel therapeutic candidates .

Internal Standard for Analytical Method Development and Quality Control

Given its well-defined molecular weight (316.15 g/mol) and unique retention properties on reversed-phase chromatography (predicted logP approximately 3.3), 4-(2,5-dichlorothiophene-3-carboxamido)benzoic acid can serve as a reliable internal standard or reference material for developing and validating HPLC or LC-MS methods aimed at quantifying related thiophene carboxamide analogs in biological matrices or synthetic mixtures .

Calibration of Computational Models for Ligand-Receptor Docking

The high-affinity binding data for this compound at the GABA(B) receptor provides a valuable experimental endpoint for calibrating and validating molecular docking simulations and pharmacophore models [1]. Its unique 2,5-dichloro substitution pattern also serves as a test case for accurately predicting the binding pose and free energy of halogenated aromatic systems within the GABA(B) receptor orthosteric binding pocket [4].

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